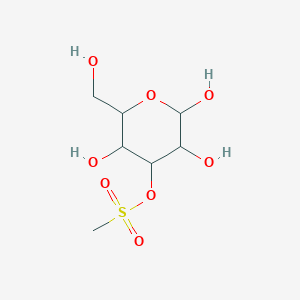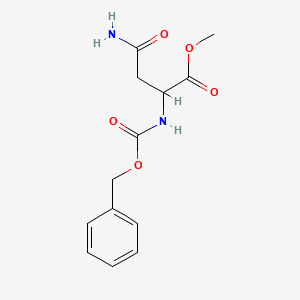
Asparagine, N-carbobenzyloxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asparagine, N-carbobenzyloxy- is a derivative of the amino acid asparagine. It is often used in peptide synthesis as a protecting group for the amino group of asparagine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Asparagine, N-carbobenzyloxy- typically involves the protection of the amino group of asparagine using a carbobenzyloxy (Cbz) group. One common method involves the reaction of L-asparagine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like nitromethane at room temperature .
Industrial Production Methods
Industrial production of Asparagine, N-carbobenzyloxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization from solvents like acetone and water .
Análisis De Reacciones Químicas
Types of Reactions
Asparagine, N-carbobenzyloxy- undergoes various chemical reactions, including:
Hydrolysis: The Cbz group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the Cbz group is replaced by other protecting groups.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles in organic solvents under mild conditions.
Major Products Formed
Hydrolysis: L-asparagine and benzyl alcohol.
Substitution: L-asparagine derivatives with different protecting groups.
Aplicaciones Científicas De Investigación
Asparagine, N-carbobenzyloxy- has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for the amino group of asparagine in peptide synthesis.
Cancer Research: Asparagine derivatives are studied for their role in cancer cell metabolism and potential therapeutic applications.
Protein Engineering: Used in the study of protein folding and stability.
Mecanismo De Acción
The primary mechanism of action of Asparagine, N-carbobenzyloxy- involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of asparagine from unwanted reactions during peptide chain elongation. The protected amino group can later be deprotected through hydrogenolysis, allowing for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Nα-Fmoc-L-asparagine: Another protecting group used in peptide synthesis.
Nα-Boc-L-asparagine: Similar to Cbz but uses a tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness
Asparagine, N-carbobenzyloxy- is unique due to its stability and ease of removal under mild conditions. The Cbz group provides effective protection during peptide synthesis and can be selectively removed without affecting other functional groups .
Propiedades
IUPAC Name |
methyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIPRSHYISKHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392366.png)
![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)

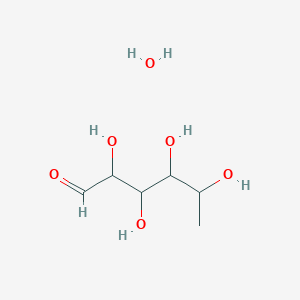
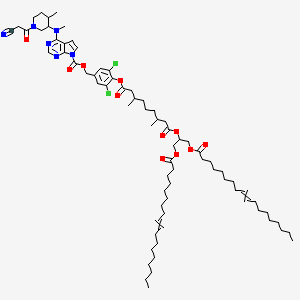
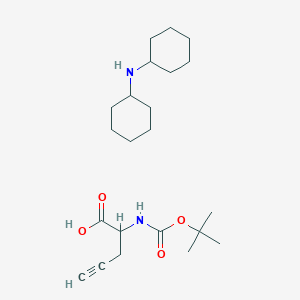
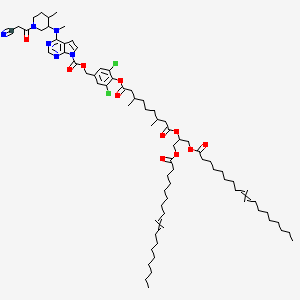
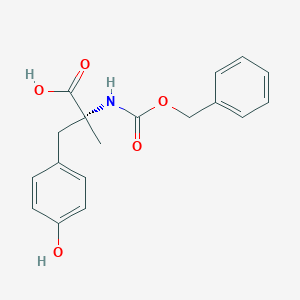
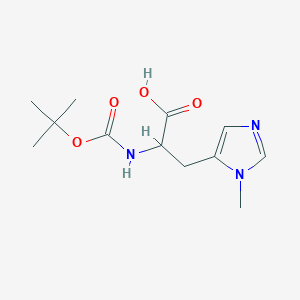
![[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B13392437.png)
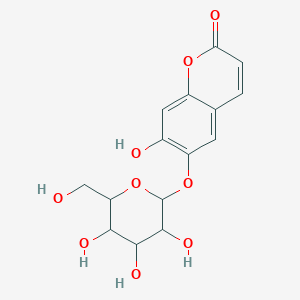
![[4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13392443.png)
